molecular formula C20H23N3O4S B2378106 N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851719-32-9

N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2378106
CAS No.: 851719-32-9
M. Wt: 401.48
InChI Key: RNMUIVFSFMFJBW-UHFFFAOYSA-N
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Description

N-[3-[2-(2-Methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a synthetic sulfonamide derivative featuring a dihydropyrazole core substituted with a 2-methoxyacetyl group at position 2, a 2-methylphenyl group at position 3, and a methanesulfonamide moiety attached to the phenyl ring at position 3 of the pyrazole. Computational studies highlight its robust binding affinity to MPXV DNA polymerase (DPol) and the A42R profilin-like protein, critical targets for viral replication .

Properties

IUPAC Name

N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-14-7-4-5-10-17(14)19-12-18(21-23(19)20(24)13-27-2)15-8-6-9-16(11-15)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMUIVFSFMFJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)COC)C3=CC(=CC=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multi-step organic reactions. Key steps may include the formation of the pyrazole ring, functionalization of the phenyl group, and subsequent attachment of the methanesulfonamide.

Example Reaction Sequence:

  • Pyrazole Formation: : Cyclization reaction involving 2-(2-methylphenyl)hydrazine with ethyl acetoacetate under acidic conditions to form 3-(2-methylphenyl)-3,4-dihydropyrazole.

  • Phenyl Ring Functionalization: : Introduction of the methoxyacetyl group through electrophilic aromatic substitution.

  • Sulfonamide Introduction: : Final attachment of the methanesulfonamide group using sulfonamide precursors under controlled temperature and pH.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide undergoes various chemical reactions including:

  • Oxidation: : Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Can be reduced using agents such as sodium borohydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Catalysts: : Acidic or basic catalysts for facilitating substitution reactions

Major Products Formed

Oxidation or reduction of the compound primarily leads to the formation of derivatives with altered functional groups on the phenyl or pyrazole rings, potentially modifying its biological activity.

Scientific Research Applications

N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has shown promise in various scientific research applications:

  • Chemistry: : Studied for its unique chemical properties and reactions.

  • Biology: : Potential inhibitor of specific enzymes due to its complex structure.

  • Medicine: : Investigated for anti-inflammatory and analgesic properties.

  • Industry: : Potential use in material science for developing novel compounds with specific functional properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is closely related to its interaction with molecular targets such as enzymes and receptors. It may bind to active sites, altering the conformation and activity of the target proteins, thereby modulating biological pathways.

  • Molecular Targets: : Enzymes involved in inflammatory pathways, receptors mediating pain response.

  • Pathways Involved: : Modulation of inflammatory and pain signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of this compound to other dihydropyrazole-based sulfonamides and related derivatives are critical for understanding its pharmacological profile. Below is a detailed comparison:

Structural Analogs

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity References
N-[3-[2-(2-Methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide 2-methoxyacetyl, 2-methylphenyl 453.50 Antiviral (MPXV DPol/A42R binding; ΔG = -9.2 kcal/mol)
N-[3-[2-Benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide Benzoyl, 2-ethoxyphenyl 487.54 Antiviral (MPXV DPol/A42R binding; ΔG = -8.9 kcal/mol)
N-[3-[2-(2-Chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide 2-chloroacetyl, 4-methoxyphenyl 457.94 Synthetic intermediate; unconfirmed antiviral activity
N-[3-[3-(2-Methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (851719-26-1) 2-methylpropanoyl (isobutyryl), 2-methylphenyl 439.52 Building block for pharmaceuticals; no reported antiviral data

Key Findings

Antiviral Efficacy: The methoxyacetyl derivative exhibits the strongest binding to MPXV DPol (ΔG = -9.2 kcal/mol) compared to its benzoyl-substituted analog (-8.9 kcal/mol) . The methoxy group enhances hydrogen bonding with Leu631, while the 2-methylphenyl group stabilizes hydrophobic interactions.

Structural Flexibility :

  • Substitutions at the pyrazole’s 2-position (e.g., methoxyacetyl vs. benzoyl) significantly impact binding affinity. Polar groups (methoxy) improve solubility and target engagement compared to bulkier aryl groups.
  • The 3-position aryl substituent (2-methylphenyl vs. 4-methoxyphenyl) influences steric and electronic interactions with MPXV proteins .

Synthetic Utility :

  • The isobutyryl derivative (851719-26-1) is primarily used as a pharmaceutical intermediate, highlighting the scaffold’s versatility in drug discovery .

Research Implications

  • Therapeutic Potential: The methoxyacetyl derivative’s high binding affinity positions it as a lead candidate for MPXV treatment, though preclinical validation is required .
  • SAR Insights : Modifications at the 2- and 3-positions of the dihydropyrazole core are critical for optimizing antiviral activity and pharmacokinetic properties.

Biological Activity

N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key steps include:

  • Formation of the pyrazole ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Acetylation : Introducing the methoxyacetyl group to enhance solubility and bioactivity.
  • Final coupling : Attaching the methanesulfonamide moiety to the phenyl group.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including resistant strains like MRSA.

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have MIC values as low as 0.5 µg/mL against Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit potent antibacterial properties, they also show varying levels of toxicity towards human cell lines.

CompoundIC50 (µg/mL)Remarks
Compound A7.0Effective against MRSA
Compound B9.15Least toxic in the series
Compound C8.5Moderate toxicity

This table illustrates the balance between antimicrobial effectiveness and cytotoxicity, highlighting the need for further optimization in drug design.

Case Studies

  • Case Study 1 : A study evaluated the effect of a closely related pyrazole derivative on biofilm formation in S. aureus. The compound demonstrated a minimum biofilm eradication concentration (MBEC) of 1 µg/mL, suggesting strong antibiofilm properties .
  • Case Study 2 : Another investigation focused on the electrophysiological effects of related methanesulfonamide compounds in canine models, showing a significant increase in ventricular refractory period, which is crucial for antiarrhythmic activity .

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